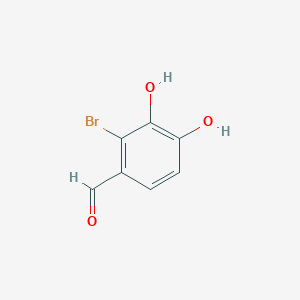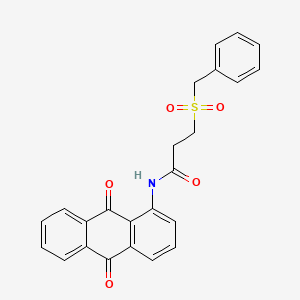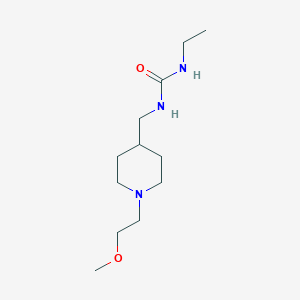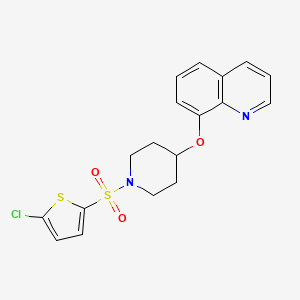
2-溴-3,4-二羟基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Bromo-3,4-dihydroxybenzaldehyde” is a chemical compound with the molecular formula C7H5BrO3 . It is a derivative of benzaldehyde, which is a type of phenolic aldehyde .
Synthesis Analysis
The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .Molecular Structure Analysis
The molecular structure of “2-Bromo-3,4-dihydroxybenzaldehyde” consists of a benzene ring substituted with two hydroxyl groups, one bromine atom, and one aldehyde group .Chemical Reactions Analysis
2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions. It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .科学研究应用
Anti-Allergic Effects
Light-Emitting Electrochemical Cells (LECs)
BDB serves as a reactant for synthesizing copolymers containing poly(p-phenylenevinylene) chromophores. These copolymers find application in LECs, which are promising for next-generation displays and lighting technologies .
Anti-Cancer Potential
BDB derivatives, including 5-bromo-3-(ethoxymethyl)-1,2-benzenediol, exhibit anti-cancer activity against human colon cancer cells. Further research is needed to explore their mechanisms of action .
Diabetic Retinal Stabilization
In diabetic retinopathy, BDB stabilizes endothelial cell tight junctions by inhibiting NF-κB phosphorylation. It also protects retinal ganglion cells against apoptotic cell death induced by high glucose, maintaining retinal structure and restoring neurovascular function .
Anti-Inflammatory Properties
BDB shows anti-inflammatory effects in atopic dermatitis mouse models and inhibits UVB-induced oxidative stress in rat vibrissa hair follicles and dermal papilla cells (DPCs). Its potential role in regulating hair growth warrants further investigation .
Other Applications
While the above applications are well-documented, BDB’s diverse bioactivities suggest potential in other areas, such as diabetes management and inflammation control .
作用机制
While the exact mechanism of action for “2-Bromo-3,4-dihydroxybenzaldehyde” is not clear, similar compounds like “5-Bromo-3,4-dihydroxybenzaldehyde” have been found to modulate anagen signaling by activating Wnt/β-catenin and autophagy pathways and inhibiting the TGF-β pathway in Dermal Papilla Cells .
安全和危害
未来方向
属性
IUPAC Name |
2-bromo-3,4-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOCITAVBWSYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4-dihydroxybenzaldehyde | |
CAS RN |
4815-97-8 |
Source


|
| Record name | 2-bromo-3,4-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2694335.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2694339.png)


![N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694342.png)



![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2694351.png)

![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)